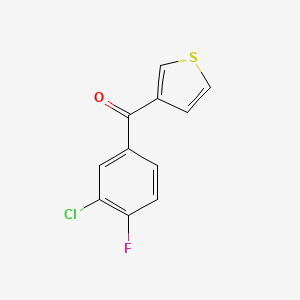

3-(3-Chloro-4-fluorobenzoyl)thiophene

Descripción general

Descripción

3-(3-Chloro-4-fluorobenzoyl)thiophene is an organic compound with the molecular formula C({11})H({6})ClFOS It is characterized by the presence of a thiophene ring substituted with a 3-chloro-4-fluorobenzoyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorobenzoyl)thiophene typically involves the acylation of thiophene with 3-chloro-4-fluorobenzoyl chloride. This reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl(_3)) under anhydrous conditions. The general reaction scheme is as follows:

Thiophene+3-Chloro-4-fluorobenzoyl chlorideAlCl3this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Chloro-4-fluorobenzoyl)thiophene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzoyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced under specific conditions.

Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as an electrophilic partner.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA) are commonly employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while nucleophilic substitution can replace the chlorine or fluorine atoms with other functional groups.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

- Reagent in Organic Reactions: It is utilized in diverse organic reactions, enhancing the efficiency of synthetic pathways.

2. Biology:

- Bioactive Compound: Research indicates that 3-(3-Chloro-4-fluorobenzoyl)thiophene exhibits antimicrobial, anti-inflammatory, and anticancer properties. These activities make it a subject of interest in pharmacological studies.

- Mechanism of Action: The compound may modulate enzyme activity and inhibit specific receptors involved in inflammatory processes and cancer cell proliferation.

3. Medicine:

- Drug Development: The compound is explored for its potential as a therapeutic agent targeting specific diseases, including infections and cancers. Its ability to interact with molecular targets suggests promising applications in drug design.

- Anticancer Activity: Studies have shown that it can induce apoptosis in cancer cells, demonstrating cytotoxic effects across various cancer types.

4. Industry:

- Advanced Materials Production: It is used in developing organic semiconductors and polymers with unique properties, contributing to advancements in material science.

The biological activity of this compound has been extensively studied, revealing its potential across multiple domains:

| Activity Type | Observed Effects | MIC/IC50 Values |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | 32–128 µg/mL |

| Anti-inflammatory | Reduced nitric oxide production | Not specified |

| Anticancer | Cytotoxicity in cancer cell lines | IC50: 5–15 µM |

| Antitubercular | Inhibitory effect on Mycobacterium tuberculosis | MIC: 16–64 µg/mL |

Case Studies

1. Antimicrobial Activity:

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study reported minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL for different bacterial strains.

2. Anti-inflammatory Effects:

In vitro studies indicated that the compound could significantly reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), highlighting its potential role in modulating inflammatory responses.

3. Anticancer Properties:

The compound has shown cytotoxic effects against various cancer cell lines, with IC50 values ranging from 5 µM to 15 µM. These findings suggest a promising therapeutic index for further development as an anticancer agent.

4. Antitubercular Activity:

A recent study evaluated the efficacy of the compound against Mycobacterium tuberculosis, revealing significant inhibitory effects on both drug-sensitive and multidrug-resistant strains, with MIC values between 16 µg/mL and 64 µg/mL.

Summary of Findings

The applications of this compound span across chemistry, biology, medicine, and industry. Its unique chemical structure contributes to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Ongoing research continues to explore its potential as a therapeutic agent and advanced material component.

Mecanismo De Acción

The mechanism by which 3-(3-Chloro-4-fluorobenzoyl)thiophene exerts its effects depends on its specific application. In drug development, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key signaling proteins and metabolic enzymes.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(3-Chlorobenzoyl)thiophene

- 3-(4-Fluorobenzoyl)thiophene

- 3-(3-Bromo-4-fluorobenzoyl)thiophene

Uniqueness

Compared to similar compounds, 3-(3-Chloro-4-fluorobenzoyl)thiophene offers a unique combination of electronic properties due to the presence of both chlorine and fluorine atoms. This dual substitution can enhance its reactivity and stability, making it particularly useful in applications requiring precise control over electronic effects.

Actividad Biológica

3-(3-Chloro-4-fluorobenzoyl)thiophene is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a thiophene ring substituted with a chlorofluorobenzoyl group. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The compound may modulate the activity of enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it has been shown to influence cellular proliferation and apoptosis, which are critical in cancer biology.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a therapeutic agent for infectious diseases .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It is thought to inhibit specific inflammatory pathways, leading to reduced production of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation .

Anticancer Potential

Significant attention has been directed towards the anticancer properties of this compound. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including those expressing folate receptors. The compound's mechanism involves targeting de novo purine biosynthesis pathways, which are crucial for cancer cell survival and proliferation .

Research Findings and Case Studies

Recent studies have provided valuable insights into the efficacy of this compound:

- Cell Viability Assays : In vitro assays conducted on human breast cancer cell lines (MCF7) revealed that the compound significantly reduces cell viability at specific concentrations (IC50 values ranging from 5 to 15 µM). This suggests a potent anticancer effect compared to standard chemotherapeutics like doxorubicin .

- Antimicrobial Testing : The compound was tested against various bacterial strains, showing minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. These results indicate that it could serve as a lead compound for developing new antimicrobial agents .

Comparative Analysis of Biological Activities

| Activity | Effectiveness | IC50 Values |

|---|---|---|

| Antimicrobial | Effective against multiple strains | 10 - 50 µg/mL |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Not specified |

| Anticancer | Reduces viability in MCF7 cells | 5 - 15 µM |

Propiedades

IUPAC Name |

(3-chloro-4-fluorophenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClFOS/c12-9-5-7(1-2-10(9)13)11(14)8-3-4-15-6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGJVUFJHVNAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CSC=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClFOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641845 | |

| Record name | (3-Chloro-4-fluorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-21-6 | |

| Record name | (3-Chloro-4-fluorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.